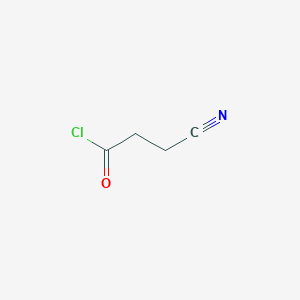
3-Phenanthrenecarboxylic acid
Übersicht
Beschreibung
3-Phenanthrenecarboxylic acid, also known as Phenanthrene-3-carboxylic acid, is a compound with the molecular formula C15H10O2 . It has a molecular weight of 222.24 g/mol .
Synthesis Analysis
Phenanthrene, the core structure of 3-Phenanthrenecarboxylic acid, is synthesized through various methods such as Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis .Molecular Structure Analysis
The InChI representation of 3-Phenanthrenecarboxylic acid isInChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) . The Canonical SMILES representation is C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O . Physical And Chemical Properties Analysis
3-Phenanthrenecarboxylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 435.4±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.9±3.0 kJ/mol and a flash point of 194.8±14.8 °C . The compound has a molar refractivity of 68.9±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Bioavailability and Sorption Studies
3-Phenanthrenecarboxylic acid, as a derivative of phenanthrene, has been utilized in studies examining the bioavailability of polycyclic aromatic hydrocarbons (PAHs). For instance, Laor, Strom, and Farmer (1999) explored the bioavailability of phenanthrene sorbed to mineral-associated humic acid. Their findings indicated that phenanthrene mineralization was significantly enhanced when sorbed to these complexes, suggesting that surfaces may stimulate mineralization of sorbed contaminants (Laor, Strom, & Farmer, 1999). A similar study by Laor, Farmer, Aochi, and Strom (1998) distinguished between binding and sorption to dissolved and mineral-associated humic acid, emphasizing the need for detailed sorption studies in bioavailability experiments (Laor, Farmer, Aochi, & Strom, 1998).
Chemical Synthesis and Applications
Suzuki, Hattori, Okuzawa, and Miyano (2002) demonstrated a Lewis acid-mediated carboxylation of fused aromatic compounds with carbon dioxide. This process successfully converted phenanthrene to 9-phenanthrenecarboxylic acid, showcasing a direct and regioselective synthesis method (Suzuki, Hattori, Okuzawa, & Miyano, 2002). Additionally, Wang, Lü, Wang, and Huang (2008) utilized Iron(III) chloride for the mild synthesis of polymethoxy-substituted phenanthrene-9-carboxylic acid, offering an environmentally friendly and practical route for synthesizing phenanthrene derivatives (Wang, Lü, Wang, & Huang, 2008).
Environmental Impact and Degradation
Research has also focused on the environmental impact and degradation of phenanthrene derivatives. Cochran et al. (2016) identified products formed during the heterogeneous nitration and ozonation of phenanthrene, contributing to the understanding of PAH transformation in atmospheric environments (Cochran et al., 2016). Zhang and Young (1999) investigated the anaerobic metabolism of naphthalene and phenanthrene, revealing that carboxylation could be a key initial reaction in their metabolism under anaerobic conditions, with phenanthrenecarboxylic acid being a notable metabolite (Zhang & Young, 1999).
Wirkmechanismus
Biochemical Pathways
3-Phenanthrenecarboxylic acid is a metabolite in the degradation pathway of pyrene, a polycyclic aromatic hydrocarbon . Pyrene is initially attacked at positions C-4 and C-5, followed by ortho cleavage, and further degraded following the phthalate metabolic pathway . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene, is branched to 4-phenanthrenecarboxylic acid pathway and 5-hydroxy-4-phenanthrenecarboxylic acid pathway .
Eigenschaften
IUPAC Name |
phenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQIVZKSGGKUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225686 | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthrenecarboxylic acid | |
CAS RN |
7470-14-6 | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene-3-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENANTHRENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FIR95888W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)








